Author: BenchChem Technical Support Team. Date: February 2026
5-Chloro-4-iodo-2-methoxybenzoic Acid: A Strategic Scaffold for 5-HT4 Receptor Modulators and Beyond
CAS Number: 473264-13-0
Molecular Formula: C₈H₆ClIO₃
Molecular Weight: 312.49 g/mol
Part 1: Executive Technical Summary
5-Chloro-4-iodo-2-methoxybenzoic acid is a highly specialized halogenated benzoic acid derivative serving as a critical divergence point in the synthesis of serotonin receptor modulators, specifically 5-HT4 agonists and antagonists. While its 4-amino analog (CAS 7206-70-4) is the well-known precursor for Metoclopramide and Prucalopride , the 4-iodo variant represents a "next-generation" scaffold.
Its primary utility lies in the iodine handle at the C4 position , which enables Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) that are impossible with the standard amino-precursor. This allows medicinal chemists to replace the classic aniline moiety with complex aryl, heteroaryl, or alkynyl groups, dramatically altering the pharmacophore's selectivity profile and metabolic stability.
Part 2: Physicochemical Profile
Property
Value
Note
Appearance
Off-white to pale yellow solid
Light sensitive; store in amber vials.
Melting Point
150–155 °C (dec.)
Decomposes upon melting; precise control required.
pKa (Acid)
~2.8 (Predicted)
Significantly more acidic than benzoic acid due to electron-withdrawing Cl/I/OMe.
LogP
~2.6
Moderate lipophilicity; suitable for CNS drug development.
Solubility
DMSO, DMF, Methanol
Sparingly soluble in water; soluble in alkaline aqueous solutions.
Reactivity
High (C4-Iodo)
Excellent substrate for oxidative addition to Pd(0).
Part 3: Synthetic Utility & Retrosynthesis
The synthesis of 5-Chloro-4-iodo-2-methoxybenzoic acid is most efficiently achieved via a Sandmeyer reaction starting from the commercially abundant 4-amino-5-chloro-2-methoxybenzoic acid. This route is preferred over direct iodination of 5-chloro-2-methoxybenzoic acid, which would yield a mixture of regioisomers (mainly the 3-iodo product).
Experimental Protocol: Sandmeyer Transformation
Objective: Conversion of 4-Amino-5-chloro-2-methoxybenzoic acid to the 4-Iodo derivative.
Diazotization:
Suspend 4-Amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in 15% aqueous HCl (10 vol) at 0°C.
Add Sodium Nitrite (NaNO₂, 1.1 eq) dropwise as a 40% aqueous solution, maintaining internal temperature < 5°C.
Checkpoint: Stir for 30 minutes. The suspension should become a clear or slightly turbid solution of the diazonium salt. Confirm excess nitrite with starch-iodide paper (turns blue).
Iodination:
Prepare a solution of Potassium Iodide (KI, 2.5 eq) in water (5 vol).
Add the cold diazonium solution slowly to the KI solution at room temperature. (Caution: Vigorous N₂ gas evolution).
Heat the mixture to 60°C for 1 hour to ensure complete decomposition of the diazonium intermediate.
Workup & Purification:
Cool to room temperature. Treat with saturated Sodium Bisulfite (NaHSO₃) to quench excess iodine (color change from dark brown to pale yellow).
Adjust pH to ~2-3 with HCl. The product will precipitate.
Filter the solid, wash with water, and recrystallize from Ethanol/Water (3:1) to yield the title compound.[1][2][3][4][5]
Part 4: Strategic Application Workflows
The following DOT diagram illustrates the pivotal role of this compound in diversifying the "Metoclopramide Scaffold" into advanced chemical space.
Caption: Divergent synthesis pathway transforming the classic amino-scaffold into advanced therapeutic candidates via the 4-iodo intermediate.
Part 5: Advanced Applications in Drug Discovery
Accessing "Biaryl" 5-HT4 Agonists
Classic 5-HT4 agonists (e.g., Cisapride, Metoclopramide) rely on a benzamide core where the 4-position is an amine. However, recent SAR (Structure-Activity Relationship) studies suggest that replacing the 4-amino group with a phenyl or heteroaryl ring can improve selectivity against hERG channels (reducing cardiac risk).
Mechanism: The 4-iodo group allows for the attachment of these rings via Suzuki coupling with aryl boronic acids. This creates a biphenyl core that occupies a different hydrophobic pocket in the receptor.
Radioligand Development (SPECT/PET)
The iodine atom is naturally suited for isotopic exchange.
Protocol: The "cold" 4-iodo precursor can be subjected to copper-catalyzed halogen exchange with Sodium Iodide [¹²³I] or [¹²⁵I] .
Utility: These radiolabeled analogs are used in in vivo autoradiography to map 5-HT4 receptor density in the brain, aiding in the study of Alzheimer's and cognitive disorders.
Part 6: Safety & Handling
Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light. Strictly handle under low-light conditions and store in amber glass.
Stability: The compound is stable at room temperature if kept dry. Moisture can catalyze hydrolysis of the methyl ester (if present) or decarboxylation under extreme heat.
Hazards: Treat as a potential irritant. The synthesis involves diazonium salts, which are potentially explosive if allowed to dry out; always keep the intermediate wet or in solution.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid (Precursor). Retrieved from [Link]
Senthil Periyasamy & Selvaraj Subbiah. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs. Asian Journal of Chemistry. Retrieved from [Link]
5-Chloro-4-iodo-2-methoxybenzoic Acid: A Bifunctional Scaffold for Medicinal Chemistry
The following technical guide details the structural properties, synthesis, and application of 5-Chloro-4-iodo-2-methoxybenzoic acid , a specialized halogenated intermediate used in the development of complex pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural properties, synthesis, and application of 5-Chloro-4-iodo-2-methoxybenzoic acid , a specialized halogenated intermediate used in the development of complex pharmaceutical agents.
Executive Summary
5-Chloro-4-iodo-2-methoxybenzoic acid (CAS: 473264-13-0) is a trisubstituted benzoic acid derivative characterized by the presence of two orthogonal halogen handles—iodine at the para position (C4) and chlorine at the meta position (C5)—relative to the carboxylic acid.[1][2][3][4] This unique substitution pattern makes it a high-value scaffold in drug discovery, particularly for Fragment-Based Drug Design (FBDD) .
The molecule’s utility lies in its chemoselectivity: the C4-iodine bond is significantly more labile towards palladium-catalyzed oxidative addition than the C5-chlorine bond. This allows researchers to sequentially functionalize the ring—first installing a complex motif at C4 via Suzuki-Miyaura or Sonogashira coupling, while preserving the C5-chlorine for subsequent elaboration.
The reactivity of this molecule is dictated by the electronic push-pull effects of its substituents.
2-Methoxy Group (+M Effect): The methoxy group at the ortho position donates electron density into the ring via resonance. This increases the electron density at the C3 and C5 positions, slightly deactivating the C5-Cl bond towards nucleophilic aromatic substitution (
) but stabilizing the carboxylate anion.
4-Iodo Group (Weak -I, +M): The iodine atom is a soft electrophile. Its weak carbon-iodine bond energy (~57 kcal/mol) compared to carbon-chlorine (~95 kcal/mol) is the basis for its selective reactivity.
5-Chloro Group (-I, +M): Positioned meta to the carboxylic acid, the chlorine provides a secondary handle. It is sterically crowded by the adjacent iodine and methoxy groups, which can influence catalyst binding during cross-coupling.
Visualization: Structural Connectivity
The following diagram illustrates the core connectivity and the distinct chemical environments of the halogen substituents.
Figure 1: Functional group topology of 5-Chloro-4-iodo-2-methoxybenzoic acid, highlighting the orthogonal reactivity of the halogen handles.
Synthesis Protocol: The Sandmeyer Route
While direct iodination of 5-chloro-2-methoxybenzoic acid is possible, it often suffers from regioselectivity issues (iodination at C3 vs C4). The most robust, self-validating synthesis utilizes the Sandmeyer reaction starting from the commercially available aniline precursor: 4-Amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4).
Mechanism: The oxidative addition of Pd(0) into the C-I bond is kinetically faster than the C-Cl bond. This allows the installation of aryl or heteroaryl groups at C4 without disturbing the C5-chlorine.
Secondary Coupling (C5-Chlorine):
Reaction: Buchwald-Hartwig Amination or secondary Suzuki coupling.
Conditions: Requires more active catalysts (e.g., XPhos-Pd-G2, RuPhos) and higher temperatures (>100°C) to activate the sterically hindered and electronically deactivated C-Cl bond.
Synthesis of 5-Chloro-4-iodo-2-methoxybenzoic acid from p-aminosalicylic acid
This technical guide details the synthesis of 5-Chloro-4-iodo-2-methoxybenzoic acid starting from p-aminosalicylic acid (PAS) . This scaffold is a critical intermediate in the development of next-generation kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis of 5-Chloro-4-iodo-2-methoxybenzoic acid starting from p-aminosalicylic acid (PAS) . This scaffold is a critical intermediate in the development of next-generation kinase inhibitors (e.g., FGFR or c-Met inhibitors) and requires a highly regioselective synthetic strategy.
Executive Summary & Retrosynthetic Analysis
The transformation of p-aminosalicylic acid (PAS) into 5-Chloro-4-iodo-2-methoxybenzoic acid presents a challenge in regioselectivity. The core objectives are:
Functionalization of the Oxygen: Conversion of the 2-hydroxy/1-carboxyl motif to a 2-methoxy/1-methyl ester to protect the acid and activate the ring.
Regioselective Chlorination: Installing a chlorine atom at the C5 position.
Sandmeyer Transformation: Converting the C4-amino group to a C4-iodo group.
Strategic Logic:
We prioritize chlorination before iodination . The C4-amino group is a strong ortho/para activator. In the methyl ester intermediate, the C5 position is ortho to the amino group and para to the methoxy group, making it electronically and sterically favored for electrophilic aromatic substitution. If we were to iodinate first (via Sandmeyer), the resulting iodine substituent is a weak deactivator, making subsequent regioselective chlorination at C5 significantly more difficult.
The following diagram illustrates the optimized chemical pathway, highlighting reagents and intermediate structures.
Caption: Step-wise synthesis pathway from p-aminosalicylic acid to the target 4-iodo derivative.
Experimental Protocols
Step 1: One-Pot Methylation and Esterification
This step simultaneously protects the carboxylic acid as a methyl ester and converts the phenolic hydroxyl to a methoxy group. Using dimethyl sulfate (DMS) is preferred in industrial settings for high yield, though methyl iodide is a viable lab-scale alternative.
H NMR should show two methyl singlets (OMe and COOMe).
Step 2: Regioselective Chlorination
We utilize N-Chlorosuccinimide (NCS) in DMF.[1][2] This method is superior to
gas because it provides a controlled release of active chlorine, preventing over-chlorination. The amino group directs the chlorine to the ortho position (C5).
Key Reference: See CN105237422A for industrial optimization of this specific step [1].
Step 3: Diazotization-Iodination (Sandmeyer-Type)
This is the critical transformation. The amino group is converted to a diazonium salt, which is then displaced by iodide.[4] Note that copper catalysis is not required for iodination; the iodide ion is a strong enough nucleophile (and reducing agent) to facilitate the reaction.
Mechanism: Diazotization followed by radical-nucleophilic substitution (
) or cation intermediate.
Protocol:
Suspend Methyl 4-amino-5-chloro-2-methoxybenzoate (21.5 g, 100 mmol) in water (100 mL) and concentrated
(25 mL) . Cool to 0–5°C in an ice bath.
Add a solution of
(7.6 g, 110 mmol) in water (30 mL) dropwise, maintaining temperature C. Stir for 30 mins to form the diazonium salt (solution becomes clear/yellowish).
Dissolve Potassium Iodide (KI) (24.9 g, 150 mmol) in water (50 mL).
Add the KI solution dropwise to the cold diazonium mixture. Caution: Nitrogen gas evolution will occur.
Allow the mixture to warm to room temperature and stir for 2 hours. Then heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.
Workup: Cool and extract with Ethyl Acetate (
mL).
Wash the organic layer with 10%
(Sodium Thiosulfate) to remove excess iodine (purple color disappears), then brine.
Concentrate to yield Methyl 5-chloro-4-iodo-2-methoxybenzoate .
Expected Yield: 70–80%
Step 4: Ester Hydrolysis
The final step restores the carboxylic acid functionality.
Reagents: LiOH or NaOH, THF/Water or MeOH/Water.
Protocol:
Dissolve the crude ester from Step 3 in THF/MeOH (1:1, 200 mL) .
Add 2M NaOH (100 mL) .
Stir at room temperature (or mild heat 40°C) for 4 hours.
Workup: Evaporate the organic solvents. Acidify the remaining aqueous phase with 1M HCl to pH 2.
The product 5-Chloro-4-iodo-2-methoxybenzoic acid will precipitate as a white/off-white solid.
Filter, wash with water, and dry.[1] Recrystallize from Ethanol/Water if high purity (>99%) is required.
Key Data Summary
Parameter
Step 1 (Methylation)
Step 2 (Chlorination)
Step 3 (Iodination)
Step 4 (Hydrolysis)
Reagent
DMS /
NCS / DMF
/ KI
NaOH / HCl
Temp
Reflux (55°C)
40–70°C
0°C 60°C
RT 40°C
Yield
~90%
~88%
~75%
~95%
Appearance
Tan Solid
White/Pale Solid
Yellowish Solid
White Solid
Criticality
Protects active sites
Establishes regiochemistry
Installs Iodine
Final deprotection
References
Vertex AI Search (Google Patents). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid (CN105237422A). Retrieved from 5.
Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols. Retrieved from 6.
PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid (Compound Summary).[7] Retrieved from 7.[7]
AChemBlock. 5-chloro-4-iodo-2-methoxybenzoic acid (Product Catalog). Retrieved from 8.
Physicochemical Profiling: Solubility Thermodynamics of 5-Chloro-4-iodo-2-methoxybenzoic Acid
[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] 5-Chloro-4-iodo-2-methoxybenzoic acid (CIMBA) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of SGLT2 inhibitors (e....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
5-Chloro-4-iodo-2-methoxybenzoic acid (CIMBA) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin).[1] Its structural integrity—characterized by a sterically crowded halogenated benzene ring and a methoxy ether linkage—dictates a specific solubility profile essential for high-yield isolation and purification.[1]
This guide moves beyond simple solubility tables to provide a mechanistic understanding of CIMBA’s dissolution thermodynamics.[1] It synthesizes empirical data from analogous halogenated benzoic acids with verified process patents to establish a robust solvent selection strategy for recrystallization and reaction engineering.
Primary Function: Electrophilic coupling partner (Suzuki/Sonogashira) in API synthesis.
Solubility Behavior: Exhibits "Brick-Dust" behavior in water (low solubility) but shows significant temperature-dependent solubility in polar aprotic and aromatic solvents.[1]
Solubility Landscape: Data & Trends
While exact mole fraction values for CIMBA are proprietary to specific Drug Master Files (DMFs), the solubility profile can be accurately mapped using structural analogs (2-chloro-5-iodobenzoic acid and 4-methoxybenzoic acid) and patent literature regarding its purification.[1]
Predicted & Verified Solubility Profile
The following table categorizes solvents based on their interaction capability with CIMBA’s carboxylic acid head group (H-bond donor/acceptor) and its lipophilic halogenated core.
Solvent Class
Representative Solvents
Solubility Rating
Thermodynamic Driver
Process Application
Polar Aprotic
DMF, DMSO, NMP
Very High
Dipole-dipole; disruption of crystal lattice energy.[1]
Process Insight: Patent literature explicitly highlights Toluene and Isopropanol as superior solvents for the refining of chloro-iodo-benzoic acid derivatives.[1] Toluene, in particular, offers a steep solubility curve (low solubility at 0°C, high at 80°C), which is ideal for maximizing recovery yield while rejecting polar impurities.[1]
Thermodynamic Parameters of Dissolution[1]
The dissolution of CIMBA is an endothermic process (
): Positive values indicate that energy is required to break the crystal lattice (solute-solute interactions).[1] This explains why heating significantly increases solubility in solvents like Toluene.[1]
Entropy (
): Positive values reflect the increased disorder as the molecule moves from the crystal lattice to the solution.
Experimental Protocols: Determination of Solubility
To validate specific solubility points for your process, do not rely on generic models. Use the following self-validating protocols.
Best for generating solubility curves (Metastable Zone Width).[1]
Preparation: Charge a precise mass of CIMBA and solvent into a reactor equipped with an FBRM (Focused Beam Reflectance Measurement) or turbidity probe.[1]
Heating: Heat at a constant rate (e.g., 0.5 K/min) until the turbidity signal drops to baseline (Clear Point).
Cooling: Cool at a constant rate until the turbidity signal spikes (Cloud Point).
Validation: Repeat with varying concentrations to build the solubility curve
= Empirical constants derived from regression of experimental data (Protocol 3.2).
Why this matters:
If the parameter
is highly negative, the solubility is strongly dependent on temperature. This indicates that Cooling Crystallization will be efficient.[1] If is small, solubility is flat, and Anti-solvent Crystallization (e.g., adding water to a methanol solution) is required.[1]
Process Application: Recrystallization Strategy
Based on the physicochemical profile of CIMBA, the following logic governs the purification strategy.
Solvent Selection Logic
Scenario A: High Purity Required (Rejection of Isomers) [1]
Solvent: Toluene.
Mechanism: The 4-iodo and 5-chloro positions create specific lattice packing.[1] Toluene disrupts this less effectively than alcohols at low temperatures, forcing impurities (like non-iodinated precursors) to stay in solution while CIMBA crystallizes out upon cooling.[1]
Mechanism: CIMBA is highly soluble in alcohol.[1] Adding water (anti-solvent) drastically reduces solubility, forcing rapid precipitation.[1] Warning: This often traps impurities (occlusion).[1]
Crystallization Decision Matrix[1]
Figure 2: Strategic decision matrix for crystallization mode based on thermodynamic solubility behavior.
References
Solubility of Halogenated Benzoic Acids
Title: Solubility and Thermodynamic Properties of 4-Methoxybenzoic Acid in Pure and Binary Solvents.[1]
Source: Journal of Chemical & Engineering Data.[1]
Relevance: Provides the baseline thermodynamic model (Apelblat) and solubility trends for the methoxy-benzoic acid core.
URL:[Link] (Search for "methoxybenzoic acid solubility")[1]
Synthesis & Purification of CIMBA
Title: Preparation method of 2-chloro-5-iodobenzoic acid (Analogous Process).[1][6][7]
A Technical Guide to 5-Chloro-4-iodo-2-methoxybenzoic Acid for Pharmaceutical Research and Development
Introduction: Unveiling a Key Pharmaceutical Building Block 5-Chloro-4-iodo-2-methoxybenzoic acid (CAS No. 473264-13-0) is a highly functionalized aromatic carboxylic acid that has emerged as a critical intermediate in t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Key Pharmaceutical Building Block
5-Chloro-4-iodo-2-methoxybenzoic acid (CAS No. 473264-13-0) is a highly functionalized aromatic carboxylic acid that has emerged as a critical intermediate in the synthesis of modern pharmaceuticals. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, a methoxy group, and a carboxylic acid moiety, provides a versatile scaffold for medicinal chemists. This guide offers an in-depth technical overview for researchers, scientists, and drug development professionals, covering its commercial availability, synthesis, quality control, and significant applications, with a particular focus on its role in the development of SGLT-2 inhibitors for the treatment of type 2 diabetes.
Commercial Availability and Supplier Specifications
A reliable supply of starting materials is paramount for any research and development program. 5-Chloro-4-iodo-2-methoxybenzoic acid is readily available from a range of commercial suppliers, catering to both small-scale research and larger-scale development needs.
When sourcing this material, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA). Key parameters to scrutinize include:
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or titration. Most suppliers offer purities of 95% or greater, with higher grades also available.[1][2]
Identity Confirmation: Verified by ¹H NMR and Mass Spectrometry to ensure the correct chemical structure.
Appearance: Usually a white to off-white solid.[1]
Water Content: Measured by Karl Fischer titration.
Residual Solvents: Assessed by Gas Chromatography (GC).
Below is a summary of representative commercial suppliers and their typical specifications.
Offers this compound as a building block for research.[2]
Fluorochem
473264-13-0
>95%
C₈H₆ClIO₃
312.49
Available through various distributors.
Merck
473264-13-0
Not specified
C₈H₆ClIO₃
312.49
Listed in their product catalog.
Synthetic Pathways and Impurity Profiling
A thorough understanding of the synthetic route to 5-Chloro-4-iodo-2-methoxybenzoic acid is essential for anticipating potential impurities that could impact downstream reactions and the final drug substance. A common and scalable synthesis is detailed in Chinese patent CN106748721B, which describes its preparation as a key starting material for SGLT-2 inhibitors.[3]
The synthesis proceeds in three main steps starting from 2-chloro-5-nitrobenzoic acid:
Reduction of the Nitro Group: The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amine, typically using a reducing agent like iron powder in the presence of an acid or a salt such as ammonium chloride.[3]
Diazotization of the Amine: The resulting 5-amino-2-chlorobenzoic acid is then subjected to diazotization. This involves reacting the primary aromatic amine with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-10 °C) to form a diazonium salt.[3][4][5]
Iodination (Sandmeyer-type Reaction): The diazonium salt is subsequently treated with a source of iodide, such as potassium iodide, to replace the diazonium group with an iodine atom, yielding the final product.[3]
Caption: Synthetic workflow for 5-Chloro-4-iodo-2-methoxybenzoic acid.
Potential Impurities:
Based on this synthetic route, several process-related impurities should be considered and monitored for in the final product:
Starting Materials: Unreacted 2-chloro-5-nitrobenzoic acid or 5-amino-2-chlorobenzoic acid.
Intermediates: Residual diazonium salts (though typically unstable).
Side-Products:
De-iodinated compound: 2-chlorobenzoic acid, if the iodination is incomplete.
Phenolic impurity: Formation of 5-chloro-4-hydroxy-2-methoxybenzoic acid through the reaction of the diazonium salt with water.[5]
Isomeric impurities: Although the directing effects of the substituents are quite specific, minor amounts of other iodinated isomers could potentially form.
Applications in Drug Discovery and Development
The strategic placement of reactive handles on 5-Chloro-4-iodo-2-methoxybenzoic acid makes it a valuable precursor for complex molecular architectures.
Key Intermediate for SGLT-2 Inhibitors
The most prominent application of this compound is in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT-2) inhibitors, a class of drugs used to treat type 2 diabetes.[3][6] It serves as a crucial starting material for the synthesis of Dapagliflozin and other related compounds.[3][7][8][9][10][11]
The synthesis of Dapagliflozin involves the coupling of 5-Chloro-4-iodo-2-methoxybenzoic acid (or its activated form, such as an acyl chloride) with a C-aryl glucoside. The iodine atom is then typically replaced in a subsequent step to form the final drug substance.
Caption: Role in the synthesis of SGLT-2 inhibitors like Dapagliflozin.
Quality Control and Analytical Methodologies
A robust set of analytical methods is essential to ensure the quality and consistency of 5-Chloro-4-iodo-2-methoxybenzoic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and quantifying impurities. A reversed-phase method is typically employed.
Exemplary HPLC Method Parameters:
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid is protonated).[12][13]
Detection: UV detection at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm).[13]
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
This method should be capable of separating the main component from its potential impurities, such as the starting materials and side-products mentioned previously.
Spectroscopic Analysis
¹H NMR Spectroscopy: Confirms the identity and structure of the compound. The spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. A known spectrum is available for reference.[14]
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) in negative mode would show the deprotonated molecule [M-H]⁻, while positive mode would show [M+H]⁺.[17]
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for 5-Chloro-4-iodo-2-methoxybenzoic acid is not widely available, data from closely related compounds and general chemical safety principles should be followed.
Hazard Classification: Based on data for similar compounds, it is likely classified as harmful if swallowed, and causes skin and eye irritation.[1]
Handling:
Use in a well-ventilated area, preferably in a fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid generating dust.
Wash hands thoroughly after handling.
Storage:
Store in a tightly sealed container in a cool, dry place.[1]
Keep away from strong oxidizing agents.
First Aid:
Eyes: Immediately flush with plenty of water for at least 15 minutes.
Skin: Wash off with soap and plenty of water.
Ingestion: If swallowed, rinse mouth with water and seek medical attention.
Inhalation: Move to fresh air.
Conclusion
5-Chloro-4-iodo-2-methoxybenzoic acid is a testament to the enabling power of chemical synthesis in modern drug discovery. Its well-defined synthetic pathway and commercial availability make it a reliable building block for complex pharmaceutical targets. For researchers and developers, a comprehensive understanding of its properties, from synthesis and impurity profiling to its critical role in the production of life-changing medicines like Dapagliflozin, is indispensable. Adherence to rigorous quality control standards and safe handling practices will ensure its successful application in advancing the frontiers of pharmaceutical science.
References
Current time information in Winnipeg, CA. (n.d.). Google.
Supporting Information. (n.d.).
A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. (n.d.). Google Patents.
Synthetic method of empagliflozin intermediate. (n.d.). Google Patents.
SAFETY DATA SHEET. (n.d.).
Process for preparing sglt2 inhibitors and intermediates thereof. (n.d.). Google Patents.
Safety Data Sheet. (n.d.). Chemical Management. Retrieved February 15, 2026, from [Link]
SAFETY DATA SHEET. (2026, January 13). Merck Millipore. Retrieved February 15, 2026, from [Link]
Improved synthesis of dapagliflozin. (2014). Chinese Journal of Medicinal Chemistry, 375-379. Retrieved February 15, 2026, from [Link]
Synthesis of Dapagliflozin. (2015, July 10). Chinese Journal of Pharmaceuticals. Retrieved February 15, 2026, from [Link]
The Role of Intermediates in Developing SGLT2 Inhibitors. (2026, January 15).
A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. (n.d.). Google Patents.
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). International Journal of Organic Chemistry, 6, 95-99. Retrieved February 15, 2026, from [Link]
Process for preparation of dapagliflozin and intermediates thereof. (n.d.). Google Patents.
Synthetic route for dapagliflozin synthesis reported from literature. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
The method for preparing Dapagliflozin. (n.d.). Google Patents.
Analytical Methods. (n.d.). RSC Publishing.
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]_ benzoic_acid.htm
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). VU Research Repository. Retrieved February 15, 2026, from [Link]
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016, May 27). Scientific Research Publishing. Retrieved February 15, 2026, from [Link]
APPLICATIONS. (n.d.). Phenomenex. Retrieved February 15, 2026, from [Link]
Determination of selected human pharmaceutical compounds in effluent and surface water samples by high-performance liquid chroma. (n.d.). csbsju. Retrieved February 15, 2026, from [Link]
Application Note: A Guide to the Synthetic Routes of 2-Chloro-5-Iodobenzoic Acid for Pharmaceutical Applications
Abstract: 2-Chloro-5-iodobenzoic acid is a pivotal intermediate in the pharmaceutical industry, particularly renowned for its role as a foundational scaffold in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inh...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
2-Chloro-5-iodobenzoic acid is a pivotal intermediate in the pharmaceutical industry, particularly renowned for its role as a foundational scaffold in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a modern class of anti-diabetic drugs.[1][2] Its unique structure, featuring a carboxylic acid handle and two distinct halogen substituents, offers exceptional versatility and reactivity for constructing complex active pharmaceutical ingredients (APIs).[3][4] This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, designed for researchers, chemists, and process development professionals. We will dissect the mechanistic rationale, provide detailed step-by-step protocols, and offer field-proven insights into process optimization and quality control for three dominant synthetic strategies: direct iodination of 2-chlorobenzoic acid, the Sandmeyer reaction from a functionalized aniline, and a multi-step synthesis from o-chlorobenzoic acid.
Introduction
Chemical Profile of 2-Chloro-5-iodobenzoic Acid
2-Chloro-5-iodobenzoic acid (CAS No: 19094-56-5) is an aromatic carboxylic acid that typically appears as a white to pale yellow crystalline solid.[3][4] The molecule's architecture is defined by a benzoic acid core with a chlorine atom at the C2 position and an iodine atom at the C5 position. This substitution pattern is not merely incidental; it is critical to its function in drug synthesis. The differing reactivity of the C-Cl and C-I bonds, combined with the carboxylic acid group, allows for selective, sequential chemical modifications, making it an ideal building block for complex molecules.[2][3][5]
Significance in Modern Drug Synthesis
The prominence of 2-chloro-5-iodobenzoic acid surged with the development of SGLT2 inhibitors, such as Dapagliflozin, Canagliflozin, and Ertugliflozin, which have revolutionized the treatment of type 2 diabetes.[1][2] In these syntheses, the iodo group is typically leveraged for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to build the core structure of the drug molecule, while the chloro and carboxyl groups are retained or modified in later steps. The high reactivity and selectivity afforded by this intermediate are crucial for achieving efficient and high-purity manufacturing of these life-changing medications.[3]
Comparative Analysis of Synthetic Strategies
The synthesis of 2-chloro-5-iodobenzoic acid can be approached from several distinct starting materials. The choice of route often depends on a balance of factors including raw material cost, scalability, desired purity, and environmental considerations. The diagram below illustrates the main strategic pathways.
Caption: Overview of primary synthetic pathways to 2-chloro-5-iodobenzoic acid.
The following table provides a quantitative comparison of these routes.
Good, but purification can be a bottleneck on an industrial scale.
Excellent; Sandmeyer reactions are well-established in industrial chemistry.
Excellent; uses low-cost starting materials and robust reactions.[8]
Detailed Synthetic Routes and Protocols
Route A: Direct Electrophilic Iodination of 2-Chlorobenzoic Acid
This is the most direct approach, involving a single-step electrophilic aromatic substitution.
The reaction proceeds via electrophilic aromatic substitution. The -COOH and -Cl groups are both deactivating and ortho-, para-directing. However, the para-position relative to the chlorine atom (C5) is the most sterically accessible and electronically favorable site for substitution. An oxidizing agent, such as ammonium persulfate, is required to oxidize molecular iodine (I₂) to a more potent electrophilic iodine species (e.g., I⁺), which then attacks the aromatic ring.
This protocol is adapted from methodologies described in the literature.[1][6]
Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, charge 2-chlorobenzoic acid (1.0 eq), acetic acid (3-4 vol), and iodine (0.8-1.0 eq).
Initiation: Add ammonium persulfate (1.1-1.3 eq) to the mixture.
Reaction: Heat the reaction mass to 80-90°C and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (<1%).[6]
Quench and Precipitation: Cool the reaction mass to approximately 60°C. Slowly add water (8-10 vol) to precipitate the crude product. To remove any unreacted iodine, add a 5% aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.[6]
Isolation: Cool the slurry to 15-20°C and stir for 1 hour. Filter the precipitated solid and wash thoroughly with water to remove acetic acid and inorganic salts.
Drying: Dry the crude product under vacuum at 50-60°C to a constant weight. The crude product typically contains the desired 2-chloro-5-iodobenzoic acid along with 2-chloro-3-iodobenzoic acid and 2-chloro-3,5-diiodobenzoic acid isomers.[6]
Purification: Charge the crude solid into a vessel with toluene (4-5 vol). Heat to reflux to dissolve the material. Cool the solution slowly to room temperature, then further cool to 0-5°C and hold for 1-2 hours to crystallize the high-purity product. Filter the solid, wash with cold toluene, and dry under vacuum. This recrystallization is critical for achieving >99.5% purity.[6]
The primary challenge of this route is controlling the formation of regioisomers.[1] The purification step is non-negotiable for pharmaceutical applications. The efficiency of the recrystallization depends heavily on the cooling profile; slow cooling is essential for forming well-defined crystals and excluding impurities.
Route B: Sandmeyer Reaction from 2-Chloro-5-aminobenzoic Acid
This classic transformation offers superior regioselectivity compared to direct iodination.
The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring.[9][10] The process begins with diazotization , where the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-10°C) to form a highly reactive diazonium salt (-N₂⁺).[11] This diazonium group is an excellent leaving group (as N₂ gas). In the subsequent step, an iodide source (e.g., potassium iodide) displaces the diazonium group to form the aryl iodide. This substitution proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[9]
This protocol is adapted from methodologies described in the literature.[6][8]
Diazotization: In a reaction vessel, suspend 2-chloro-5-aminobenzoic acid (1.0 eq) in a 20% aqueous sulfuric acid solution (10-15 vol). Cool the mixture to 0-10°C with constant stirring.
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in water (2-3 vol). Add this solution dropwise to the suspension while maintaining the temperature strictly between 0-10°C. Continue stirring until the reaction solution becomes clear, indicating the formation of the soluble diazonium salt.
Iodination: In a separate vessel, dissolve potassium iodide (1.1 eq) in water (4-5 vol). Rapidly add the diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will occur.
Completion: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases.
Workup: Dissolve the resulting solid in ethyl acetate (5-8 vol). Wash the organic layer sequentially with 1N hydrochloric acid, 10% sodium bisulfite solution (to remove excess iodine), and saturated brine.[6]
Isolation & Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization from toluene as described in Protocol 3.1.2 to yield a pale yellow solid with high purity (>99.6%).[6]
Route C: Multi-step Industrial Synthesis from o-Chlorobenzoic Acid
This route is often preferred for large-scale manufacturing due to its use of inexpensive starting materials and robust, well-understood reactions.[8]
The synthesis involves three main transformations: nitration of the starting material, reduction of the resulting nitro group to an amine, and finally, a Sandmeyer reaction as described previously.
Caption: Industrial workflow from o-chlorobenzoic acid.
This protocol is adapted from the process described in patent literature.[8]
Step 1: Nitration of o-Chlorobenzoic Acid
In a reactor, add concentrated sulfuric acid at room temperature. Slowly add o-chlorobenzoic acid (1.0 eq) and stir until fully dissolved.
Cool the mixture to -5 to 0°C.
Slowly add nitric acid (65%, 1.1 eq) dropwise, ensuring the temperature is maintained between -5 and 5°C.
After the addition is complete, stir the mixture at 0-5°C for 2 hours.
Quench the reaction by adding the mixture to ice water, ensuring the temperature stays below 25°C.
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 2-chloro-5-nitrobenzoic acid as an off-white solid (Yield: ~96%).[8]
Step 2: Reduction of 2-Chloro-5-nitrobenzoic Acid
Charge a reactor with 2-chloro-5-nitrobenzoic acid (1.0 eq), iron powder (3.0 eq), ammonium chloride (1.5 eq), ethanol, and water.
Heat the mixture to reflux (78-80°C) and maintain for 5 hours.
Filter the hot reaction mixture to remove iron salts, washing the filter cake with hot ethanol.
Evaporate the filtrate to dryness.
Purify the crude product by slurrying in hot ethyl acetate, followed by cooling and crystallization to yield 2-chloro-5-aminobenzoic acid as a yellow solid (Yield: ~95%).[8]
Step 3: Diazotization and Iodination
The 2-chloro-5-aminobenzoic acid obtained from Step 2 is then converted to the final product using the Sandmeyer reaction protocol detailed in Section 3.2.2 .
Quality Control and Characterization
Regardless of the synthetic route chosen, stringent quality control is paramount. The final product must be characterized to confirm its identity and purity. Standard analytical methods include:
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities, especially regioisomers from Route A.[6]
Gas Chromatography (GC): Often used for purity assessment.[3]
Melting Point: A sharp melting point range (typically 158-161°C) is indicative of high purity.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.
Conclusion
The synthesis of 2-chloro-5-iodobenzoic acid is a well-established process critical to the production of several modern pharmaceuticals. The choice between direct iodination and a multi-step Sandmeyer-based approach represents a classic process chemistry decision.
Direct Iodination offers the shortest route but necessitates a robust and potentially costly purification strategy to meet pharmaceutical standards.
Multi-step routes starting from o-chlorobenzoic acid or methyl anthranilate involve more transformations but provide excellent control over regioselectivity, ultimately yielding a high-purity product more reliably and are often more economical at an industrial scale.[8][12]
For drug development professionals, understanding the nuances of each route—from mechanistic principles to practical purification challenges—is essential for developing a safe, efficient, and scalable manufacturing process.
References
CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid. (2014). Google Patents.
The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. (2026, January 15). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]
Preparation method of 2-chloro-5-iodobenzoic acid - CN104086361A. (2014). Patsnap. Retrieved February 15, 2026, from [Link]
WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. (2022). Google Patents.
CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid. (2014). Google Patents.
2-Chloro 5-Iodobenzoic Acid Scaffold in Type 2 Diabetes. (2023). Slideshare. Retrieved February 15, 2026, from [Link]
WO/2022/074631 A PROCESS FOR PREPARING SGLT2 INHIBITOR INTERMEDIATE 2-CHLORO-5-IODOBENZOIC ACID. (2022). WIPO Patentscope. Retrieved February 15, 2026, from [Link]
A kind of preparation method of 2-chloro-5-iodobenzoic acid - CN109912443A. (2019). Patsnap. Retrieved February 15, 2026, from [Link]
Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). MDPI. Retrieved February 15, 2026, from [Link]
Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide. (2022). ACS Publications. Retrieved February 15, 2026, from [Link]
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
Application Notes and Protocols for the Analysis of Substituted Benzoic Acids by HPLC and GC-MS
Abstract Substituted benzoic acids are a broad class of compounds with significant importance in pharmaceuticals, food preservation, and as synthetic intermediates. Accurate and robust analytical methods are crucial for...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted benzoic acids are a broad class of compounds with significant importance in pharmaceuticals, food preservation, and as synthetic intermediates. Accurate and robust analytical methods are crucial for their quantification and characterization in various matrices. This document provides a comprehensive guide to the analysis of substituted benzoic acids using two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical and practical aspects of method development, offering detailed, step-by-step protocols and explaining the rationale behind critical experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical workflows for these compounds.
Introduction: The Analytical Challenge of Substituted Benzoic Acids
Substituted benzoic acids are organic acids characterized by a benzene ring substituted with a carboxyl group and other functional groups. The polarity and acidity of these compounds, governed by the nature and position of their substituents, present unique challenges in chromatographic analysis. In reversed-phase HPLC, their high polarity can lead to poor retention on conventional nonpolar stationary phases.[1] For GC analysis, their low volatility and propensity for thermal degradation necessitate a derivatization step to convert them into more volatile and thermally stable forms.[2][3]
This guide will address these challenges by providing robust methodologies for both HPLC and GC-MS, enabling the user to select the most appropriate technique based on their analytical needs, available instrumentation, and sample matrix.
HPLC is a versatile and widely used technique for the analysis of substituted benzoic acids, particularly in quality control and for determining their presence in food and pharmaceutical formulations.[4][5] The primary challenge in reversed-phase HPLC is achieving adequate retention for these polar compounds.
The Causality Behind Methodological Choices in HPLC
Mobile Phase pH Control: The key to retaining and achieving good peak shape for acidic compounds like benzoic acids is to control the pH of the mobile phase. By adjusting the mobile phase pH to be at least 1.5 to 2 units below the pKa of the analyte, the ionization of the carboxylic acid group is suppressed.[6][7] This protonated form is less polar and interacts more strongly with the nonpolar stationary phase, leading to increased retention and improved peak symmetry.[6]
Stationary Phase Selection: While standard C18 columns can be used, modern, end-capped C18 columns are recommended to minimize secondary interactions between the analyte and residual silanol groups on the silica surface, which can cause peak tailing.[6] For very polar benzoic acid derivatives, polar-embedded columns or hydrophilic interaction liquid chromatography (HILIC) may offer better retention.[8]
Synthesis of 5-iodo-2-methylbenzoic Acid: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 5-iodo-2-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and functional chemicals.[1][2][3] This document is intende...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed protocol for the synthesis of 5-iodo-2-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and functional chemicals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance grounded in established chemical principles.
Introduction: The Significance of 5-iodo-2-methylbenzoic Acid
5-Iodo-2-methylbenzoic acid is a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid group, a methyl group, and an iodine atom on a benzene ring, provides multiple reactive sites for further chemical modification.[4] This versatility makes it a sought-after precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The iodinated aromatic ring is particularly useful for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This protocol will detail a robust and scalable method for the synthesis of 5-iodo-2-methylbenzoic acid via the direct iodination of 2-methylbenzoic acid. This approach is favored for its procedural simplicity and high potential for yield and purity.[2]
The synthesis proceeds via an electrophilic aromatic substitution reaction. In this process, an electrophilic iodine species is generated in situ, which then attacks the electron-rich aromatic ring of 2-methylbenzoic acid. The methyl group (-CH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The substitution occurs at the 5-position due to the directing effects of these two groups, leading to the desired product. The use of an oxidizing agent is crucial to generate the electrophilic iodine (I+) from molecular iodine (I₂).
Materials and Apparatus
Reagents and Chemicals
Reagent
Formula
Molecular Weight ( g/mol )
CAS Number
Purity
2-Methylbenzoic Acid (o-Toluic Acid)
C₈H₈O₂
136.15
118-90-1
≥98%
Iodine
I₂
253.81
7553-56-2
≥99.8%
Iodic Acid
HIO₃
175.91
7782-68-5
≥99.5%
Glacial Acetic Acid
CH₃COOH
60.05
64-19-7
≥99.7%
Sulfuric Acid
H₂SO₄
98.08
7664-93-9
95-98%
Sodium Sulfite
Na₂SO₃
126.04
7757-83-7
≥98%
Deionized Water
H₂O
18.02
7732-18-5
N/A
Apparatus
500 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Dropping funnel
Thermometer
Buchner funnel and filter flask
Beakers and Erlenmeyer flasks
Graduated cylinders
Spatulas and weighing balance
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process, from reagent addition to product isolation and purification.
Caption: Workflow for the synthesis of 5-iodo-2-methylbenzoic acid.
Detailed Synthesis Protocol
Safety First: This procedure involves the use of corrosive acids and iodine.[5][6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
Step 1: Reaction Setup
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 150 mL of glacial acetic acid.
With gentle stirring, slowly add 15 mL of concentrated sulfuric acid. An exothermic reaction will occur, so add the acid carefully.
Once the mixture has cooled to near room temperature, add 13.6 g (0.1 mol) of 2-methylbenzoic acid. Stir until the solid is fully dissolved.
Causality Insight: Glacial acetic acid serves as the solvent, while concentrated sulfuric acid acts as a catalyst, activating the iodine for electrophilic attack on the aromatic ring.
Step 2: Iodination
In a separate beaker, prepare a mixture of 12.7 g (0.05 mol) of iodine and 8.8 g (0.05 mol) of iodic acid.
Carefully add this solid mixture to the reaction flask in portions over 15-20 minutes. The reaction is exothermic, and the color of the mixture will turn dark brown.
After the addition is complete, heat the reaction mixture to 40-50°C using a heating mantle.
Causality Insight: Iodic acid is the oxidizing agent that converts molecular iodine (I₂) into the highly reactive electrophilic iodine species (I+), which is necessary for the substitution reaction. Maintaining the temperature in the specified range ensures a reasonable reaction rate without promoting side reactions.
Step 3: Reaction Monitoring and Work-up
Maintain the reaction at 40-50°C with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (2-methylbenzoic acid) is consumed (approximately 4-6 hours).
Once the reaction is complete, cool the flask to room temperature in an ice bath.
Slowly pour the reaction mixture into 400 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
Wash the crude product on the filter with a 10% aqueous sodium sulfite solution until the filtrate is colorless. This step removes any unreacted iodine.
Finally, wash the product with cold deionized water to remove any remaining salts.
Causality Insight: Quenching the reaction in water causes the product, which is insoluble in water, to precipitate out. The sodium sulfite wash is a crucial step to reduce excess iodine (I₂) to iodide (I-), which is soluble in water and can be easily washed away.
Step 4: Purification and Drying
The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.
Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
Dry the white to off-white crystalline product in a vacuum oven at 50-60°C to a constant weight.[4]
Causality Insight: Recrystallization is a purification technique that separates the desired compound from impurities based on differences in solubility. Slow cooling promotes the formation of larger, purer crystals.
Characterization of 5-iodo-2-methylbenzoic acid
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
¹H NMR (in CDCl₃): Peaks corresponding to the aromatic protons and the methyl group protons. The aromatic protons will show a characteristic splitting pattern.
¹³C NMR (in CDCl₃): Signals for the seven aromatic carbons (one iodinated) and the methyl carbon.
IR (KBr): Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic ring and methyl group.
Mass Spectrometry (EI): A molecular ion peak (M+) at m/z = 262.[8]
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative method for synthesizing 5-iodo-2-methylbenzoic acid is the Sandmeyer reaction, which starts from 5-amino-2-methylbenzoic acid.[10]
Sandmeyer Reaction Workflow
Caption: The Sandmeyer reaction pathway for 5-iodo-2-methylbenzoic acid.
This multi-step process involves:
Diazotization: The amino group of 5-amino-2-methylbenzoic acid is converted into a diazonium salt using sodium nitrite and a strong acid (like HCl) at low temperatures (0-5°C).[10]
Iodination: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂) and is replaced by iodine.
While this method is effective, it requires careful temperature control during the diazotization step, as diazonium salts can be unstable at higher temperatures.
Troubleshooting and Field-Proven Insights
Low Yield: If the yield is lower than expected, ensure that the starting 2-methylbenzoic acid is completely dissolved before adding the iodinating agents. Also, confirm that the reaction has gone to completion via TLC. Inefficient stirring can also lead to lower yields.
Product Purity Issues: The most common impurity is unreacted starting material. Ensure sufficient reaction time. The color of the product can be an indicator of purity; a persistent brown or purple color suggests residual iodine, which can be removed by a more thorough wash with sodium sulfite solution.
Recrystallization Difficulties: If the product oils out during recrystallization, it may be due to the addition of too much water or the presence of significant impurities. Try using a slightly different solvent ratio or purifying the crude product by another method, such as column chromatography, before recrystallization.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of 5-iodo-2-methylbenzoic acid. By understanding the underlying chemical principles and following the outlined steps carefully, researchers can successfully synthesize this important chemical intermediate with high yield and purity. Adherence to safety protocols is paramount throughout the procedure.
References
Google Patents. (2010). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
Patsnap. (2006). Process for producing 5-iodo-2-methylbenzoic acid - Eureka. Retrieved from [Link]
Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]
Google Patents. (2006). EP1642881B1 - Process for producing 5-iodo-2-methylbenzoic acid.
ChemSupply. (2023). Iodine - SAFETY DATA SHEET. Retrieved from [Link]
ACS Publications. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide | Organic Letters. Retrieved from [Link]
Application Note: Orthogonal Derivatization of 5-Chloro-4-iodo-2-methoxybenzoic Acid
Topic: Derivatization of 5-Chloro-4-iodo-2-methoxybenzoic acid for further synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Execu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Derivatization of 5-Chloro-4-iodo-2-methoxybenzoic acid for further synthesis
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary & Strategic Analysis
5-Chloro-4-iodo-2-methoxybenzoic acid represents a "privileged scaffold" in medicinal chemistry due to its high density of functional groups.[1] It offers three distinct handles for diversification, each with unique electronic and steric properties.
The core value of this scaffold lies in its orthogonal reactivity profile . The significant difference in bond dissociation energies between the Aryl-Iodide (Ar-I, ~65 kcal/mol) and Aryl-Chloride (Ar-Cl, ~95 kcal/mol) bonds allows for sequential, chemoselective cross-coupling reactions without the need for intermediate protection/deprotection steps of the halogen moieties.
The Chemoselective Hierarchy
To maximize yield and minimize side reactions (such as homo-coupling or hydrodehalogenation), the derivatization must follow a strict kinetic hierarchy:
Carboxylic Acid (C-1): Protection (Esterification) or Amidation.[1] Reason: Prevents catalyst poisoning by the free acid and improves solubility in organic solvents used for catalysis.
Aryl Chloride (C-5): "Hard" Electrophile.[1] Remains inert during C-4 functionalization; activated only under forcing conditions or with specialized ligands (e.g., Buchwald-Hartwig).[1]
Derivatization Strategy Map (Visualization)
The following flowchart illustrates the logical progression of synthesis, highlighting the divergence points based on target moiety requirements.
Figure 1: Sequential functionalization workflow. Note the temperature progression required to activate the Chlorine handle only after the Iodine has been consumed.
Objective: Convert the free acid to a methyl ester to prevent catalyst sequestration by the carboxylate and enhance lipophilicity.
Reagents: Thionyl Chloride (
), Methanol (anhydrous).
Mechanism: Acyl chloride intermediate formation followed by nucleophilic attack by methanol.[1]
Protocol:
Charge a round-bottom flask with 5-Chloro-4-iodo-2-methoxybenzoic acid (1.0 equiv) and anhydrous Methanol (0.5 M concentration).
Cool the solution to 0°C in an ice bath.
Add Thionyl Chloride (1.5 equiv) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
, ).
Remove ice bath and heat to reflux (65°C) for 3 hours.
Monitoring: Check TLC (Hexane/EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a higher
ester spot.
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.
(2x) and Brine (1x). Dry over and concentrate.
Expected Yield: >95% (Off-white solid).
Module B: Chemoselective Suzuki-Miyaura Coupling (The Iodide Handle)
Objective: Install a carbon scaffold at C-4 without disturbing the C-5 chloride.[1]
Critical Parameter: Temperature control is vital.[1] Keeping the reaction below 65°C ensures the oxidative addition occurs only at the C-I bond [1].
Catalyst Selection:
is preferred for its stability and high selectivity for iodides over chlorides.
Base:
(Mild base prevents premature activation of the chloride).
Note: Do not exceed 70°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.
Workup: Dilute with water, extract with EtOAc. Filter through a Celite pad to remove Pd black.[1]
Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes).
Module C: Buchwald-Hartwig Amination (The Chloride Handle)
Objective: Functionalize the C-5 position using the remaining chloride.[1] This requires a "hotter" catalyst system because aryl chlorides are less reactive, especially when deactivated by electron-rich groups or steric crowding [2].[1]
Catalyst System:
with XPhos or BrettPhos .[1] These bulky, electron-rich ligands facilitate oxidative addition into the difficult C-Cl bond.[1]
Base concentration too high or solvent too wet.[1]
Use anhydrous conditions with or switch to non-aqueous Suzuki (DMF/CsF).
No Reaction at Cl
Buchwald step fails (Recovered SM).
Ligand insufficient for deactivated Cl.
Switch to BrettPhos or RuPhos precatalysts.[1] Increase temp to 120°C.
Mechanistic Insight: The Orthogonality Principle
The success of this sequence relies on the Bond Dissociation Energy (BDE) gap.
C-I Bond: Weak (~53-65 kcal/mol).[1] Oxidative addition of Pd(0) is fast and facile, often the turnover-limiting step is transmetallation.
C-Cl Bond: Strong (~95 kcal/mol).[1] Oxidative addition is slow and requires electron-rich ligands to increase the electron density on the Palladium center (
), making it more nucleophilic.
By using a ligand with moderate donation capability (like dppf) at moderate temperatures, the catalyst essentially "ignores" the C-Cl bond, reacting exclusively with the C-I bond.
Figure 2: Kinetic Control Window.[1] The green path represents the accessible pathway under Module B conditions.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
Troubleshooting side reactions in the synthesis of substituted benzoic acids
Current Ticket Status: OPEN Support Agent: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Side Reactions & Yield Loss in Benzoic Acid Protocols Welcome to the Synthesis Support Hub You...
Author: BenchChem Technical Support Team. Date: February 2026
Current Ticket Status: OPEN
Support Agent: Senior Application Scientist, Process Chemistry Division
Subject: Troubleshooting Side Reactions & Yield Loss in Benzoic Acid Protocols
Welcome to the Synthesis Support Hub
You are likely here because your LC-MS shows a mess of byproducts, your yield is vanishing during workup, or your starting material refuses to oxidize. The synthesis of substituted benzoic acids is deceptively simple; while the core disconnections are textbook, the electronic and steric reality of the benzene ring often leads to specific, preventable failures.
This guide treats your synthesis as a system. We will diagnose three primary failure modes: Oxidative Degradation , Organometallic Dimerization , and Protodecarboxylation .
Module 1: Oxidation-Based Synthesis (The "Burnt" Batch)
Method: Permanganate (
) or Chromic Acid oxidation of alkylbenzenes.
User Issue: "My ring disappeared / I have a tarry mess."
Diagnosis: Over-oxidation due to Electron-Donating Groups (EDGs).
Technical Insight:
The benzene ring is generally stable to oxidants. However, strong EDGs (
, , ) increase the electron density of the -system, making the ring itself susceptible to oxidative cleavage (radical attack) before the benzylic bond is fully oxidized. This is a classic "reactivity vs. selectivity" conflict.
Troubleshooting Protocol:
Check Substituents: If you have an unprotected aniline or phenol,
will destroy it.
The Fix: You must protect the EDG with an electron-withdrawing protecting group (e.g., acetyl) to deactivate the ring.
Alternative: If the ring is highly electron-rich, switch to a milder catalytic aerobic oxidation (Co/Mn catalyzed) or use a buffered system (Pyridine/
).
User Issue: "Starting material is unreacted."
Diagnosis: Lack of Benzylic Protons or Steric Inhibition.
Technical Insight:
Mechanism requires at least one benzylic hydrogen to initiate the radical abstraction.[1][2] tert-Butylbenzene will never oxidize to benzoic acid.[1][2][3] Furthermore, ortho-substituents can sterically hinder the approach of the bulky permanganate ion.
Visual Troubleshooting Guide: Oxidation Logic
Caption: Logic flow for preventing oxidative degradation of the aromatic ring.
Module 2: Organometallic Carboxylation (The "Wet" Batch)
Method: Grignard (
) or Lithiation () followed by quench.
User Issue: "I see a dimer (Ar-Ar) instead of my acid."
Diagnosis: Wurtz-type Coupling (Homocoupling).
Technical Insight:
This is a competitive side reaction. As you form the Grignard reagent (
), it acts as a nucleophile. If a high concentration of unreacted halide () remains, the Grignard attacks the halide instead of waiting for the .
Troubleshooting Protocol:
Dilution is Key: Increase solvent volume (THF/Ether).[4] High concentration favors bimolecular coupling.
Slow Addition: Add the aryl halide slowly to the Mg turnings. Ensure the reaction initiates (exotherm/color change) before adding the rest.
Temperature Control: Keep the reaction at the lowest temperature required to sustain reflux. Overheating promotes homocoupling.
User Issue: "I isolated the protonated arene (Ar-H)."
Diagnosis: Moisture Ingress ("Killing" the Grignard).
Technical Insight:
is a "hard" base (). It will deprotonate water instantly, destroying the reagent before is introduced.
Standard Operating Procedure: Robust Grignard Carboxylation
This protocol minimizes dimerization and moisture issues.
Setup: Flame-dry a 3-neck flask under
flow. Add Mg turnings (1.2 equiv) and a crystal of .
Activation: Dry stir Mg/
for 10 mins. Add just enough anhydrous THF to cover Mg.
Initiation: Add 5% of the aryl halide solution. Heat with a heat gun until bubbling starts and iodine color fades (Initiation confirmed).
Propagation: Add remaining aryl halide dropwise over 30-60 mins. Crucial: If bubbling stops, stop addition and reheat.
Carboxylation: Cool to 0°C. Introduce excess dry
(gas from a balloon or sublimation of dry ice passed through a drying tube). Do not throw dry ice directly into the flask unless it is high-purity and water-free, as standard dry ice contains water frost.
Quench: Acidify with 1M HCl to pH 2.
Module 3: Decarboxylation (The "Ghost" Yield)
Method: Workup of substituted benzoic acids.[5][6]
User Issue: "My product vanished on the rotovap / melting point apparatus."
Diagnosis: Thermal Protodecarboxylation.
Technical Insight:
Benzoic acids are generally stable, BUT ortho-substituted acids are kinetically primed to lose
.
Steric Acceleration: Bulky ortho-groups twist the carboxylate out of planarity, relieving strain upon decarboxylation.
Electronic Acceleration: If the ring is electron-rich (or heteroaromatic), the ipso-carbon is nucleophilic enough to accept a proton, facilitating
loss.
Catalytic Impurities: Trace Cu or Ag salts (often used in upstream coupling steps) drastically lower the activation energy for decarboxylation [1].
Visual Mechanism: Protodecarboxylation Risk
Caption: Pathways leading to unwanted loss of the carboxyl group.
Troubleshooting Protocol:
Avoid Heat: Never distill these acids. Remove solvents under high vacuum at <40°C.
Metal Scavenging: If you used a Pd/Cu catalyst in a previous step, wash the crude acid with EDTA or use a metal scavenger resin. Trace metals act as decarboxylation catalysts.
Basic Workup: Keep the product as the carboxylate salt (pH > 9) as long as possible. Acidify only at the very last step, in the cold (0°C), and filter immediately.
Summary: Side Reaction Matrix
Observation
Probable Cause
Mechanism
Corrective Action
Ar-H (Protonated)
Wet solvent / Atmosphere
Acid-Base reaction ( mismatch)
Flame-dry glassware; use anhydrous THF; line.
Ar-Ar (Dimer)
High conc. of Ar-X
Wurtz Coupling (Nucleophilic attack on Ar-X)
Dilute reaction; Slow addition of Ar-X; Lower temp.
Ring Cleavage
Strong EDGs present
Radical oxidation of electron-rich -system
Protect EDGs (Acylation); Use milder oxidant.
Loss of CO2
Ortho-substitution / Heat
Protodecarboxylation (Steric relief)
Avoid heat during workup; Scavenge trace metals [1].
Tertiary Alcohol
Low CO2 pressure
Grignard attacks the formed ketone intermediate
Use large excess of ; Ensure vigorous bubbling.
References
Cornella, J., & Larrosa, I. (2009). "Decarboxylative C–C Bond Forming Reactions of Benzoic Acids." Journal of the Chemical Society, Reviews. (Discusses the mechanism and metal-dependence of decarboxylation).
Korsager, S., Taaning, R. H., & Skrydstrup, T. (2013).[7] "Effective Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides with Substoichiometric Carbon Monoxide." Journal of the American Chemical Society. (Addresses CO insertion issues and Pd-catalysis side reactions).
BenchChem Technical Guides. "Preventing dimerization in Grignard reagent formation." (Practical guide on Wurtz coupling).
Cohen, T., & Kreager, A. (1984). "Preparation of benzoic acids by oxidation of alkylbenzenes."[1][2][8][9] Journal of Organic Chemistry. (Classic reference on permanganate oxidation selectivity).
A Comparative Spectroscopic Guide to the Structural Confirmation of 5-Chloro-4-iodo-2-methoxybenzoic Acid
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. 5-Chloro-4-iodo-2-methoxybe...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. 5-Chloro-4-iodo-2-methoxybenzoic acid, a versatile building block in organic synthesis[1][2], presents a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, offering a comparative framework to confidently confirm the structure of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures.
The Analytical Imperative: A Multi-faceted Approach
No single spectroscopic technique provides a complete structural picture. A synergistic application of multiple analytical methods is essential for an irrefutable assignment. This guide will dissect the expected outcomes from four key spectroscopic techniques, explaining the causal relationships between the molecular structure of 5-Chloro-4-iodo-2-methoxybenzoic acid and its spectral features.
Experimental Workflow: A Roadmap to Structural Elucidation
The overall process for the spectroscopic analysis of 5-Chloro-4-iodo-2-methoxybenzoic acid follows a logical sequence of sample preparation, data acquisition, and interpretation.
Figure 1: A generalized workflow for the spectroscopic analysis of an organic compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-Chloro-4-iodo-2-methoxybenzoic acid, we expect to see distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.
Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
COOH
10-13
Singlet (broad)
1H
The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
Ar-H3
~7.8
Singlet
1H
This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded of the aromatic protons.
Ar-H6
~7.3
Singlet
1H
This proton is ortho to the electron-donating methoxy group and meta to the carboxylic acid, leading to a more shielded environment compared to H3.
OCH₃
~3.9
Singlet
3H
Methoxy group protons are typically found in this region and appear as a singlet as there are no adjacent protons to couple with.[3]
Note: The exact chemical shifts can vary depending on the solvent used. The lack of coupling between the aromatic protons is due to their para relationship. A ¹H NMR spectrum for 5-chloro-4-iodo-2-methoxybenzoic acid is available for reference.[4]
Comparative Analysis with Analogs
To substantiate these predictions, we can compare with the known ¹H NMR data of similar compounds:
5-Chloro-2-methoxybenzoic acid: The aromatic protons in this compound show a more complex splitting pattern due to coupling. The presence of the iodo group in our target molecule simplifies this by removing a proton.
4-Methoxybenzoic acid: The spectrum of this simpler analog helps in assigning the methoxy and aromatic proton signals, observing the influence of the electron-donating methoxy group.[5]
Experimental Protocol for ¹H NMR
Sample Preparation: Dissolve 5-10 mg of 5-Chloro-4-iodo-2-methoxybenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.
Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C=O
~165-170
The carbonyl carbon of the carboxylic acid is highly deshielded due to the two attached oxygen atoms.[6]
C2-OCH₃
~155-160
The carbon attached to the electron-donating methoxy group is shielded relative to other aromatic carbons directly bonded to halogens.
C5-Cl
~130-135
The carbon attached to the chlorine atom will be deshielded.
C1-COOH
~125-130
The carbon to which the carboxylic acid is attached.
C6
~115-120
This carbon is ortho to the methoxy group and will be shielded.
C3
~110-115
This carbon is meta to the methoxy group and ortho to the carboxylic acid.
C4-I
~90-95
The carbon attached to the iodine atom is significantly shielded due to the "heavy atom effect."
OCH₃
~55-60
The carbon of the methoxy group.
Comparative Analysis with Analogs
5-Chloro-2-methoxybenzoic acid: The ¹³C NMR data for this compound would provide a good baseline for the chemical shifts of the carbons in the chlorinated and methoxylated positions.[7]
Benzoic Acid: The spectrum of benzoic acid serves as a fundamental reference for the chemical shifts of the carboxyl and aromatic carbons.[6]
Iodinated Aromatics: Comparison with other iodo-substituted benzene derivatives will help to confirm the significant shielding effect on the carbon directly attached to the iodine.
Experimental Protocol for ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Bond Vibration
Functional Group
2500-3300 (broad)
O-H stretch
Carboxylic Acid
~1700
C=O stretch
Carboxylic Acid
~1600, ~1475
C=C stretch
Aromatic Ring
~1250, ~1050
C-O stretch
Aryl ether and Carboxylic Acid
~800-900
C-H bend (out-of-plane)
Substituted Benzene
~700-800
C-Cl stretch
Aryl Halide
~500-600
C-I stretch
Aryl Halide
The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[8][9] The C=O stretch is also a very strong and sharp absorption. The presence of both of these bands is strong evidence for the carboxylic acid functionality.
Comparative Analysis with Analogs
Benzoic Acid: The IR spectrum of benzoic acid provides a classic example of the characteristic absorptions of an aromatic carboxylic acid.[8]
Anisole (Methoxybenzene): The spectrum of anisole can be used to identify the characteristic C-O stretching frequencies of the aryl ether.
Chlorobenzene and Iodobenzene: These simple aryl halides will show the characteristic C-Cl and C-I stretching vibrations in the lower frequency region of the spectrum.
Experimental Protocol for IR Spectroscopy
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Data Acquisition: Obtain a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample.
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrometry Data
Molecular Ion (M⁺): The molecular weight of 5-Chloro-4-iodo-2-methoxybenzoic acid (C₈H₆ClIO₃) is 312.49 g/mol .[1][10] In a high-resolution mass spectrum, we would expect to see a molecular ion peak at m/z corresponding to this mass. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
Key Fragmentation Pathways:
Loss of H₂O: A peak at [M-18]⁺ could be observed due to the loss of a water molecule from the carboxylic acid.
Loss of OCH₃: A peak at [M-31]⁺ corresponding to the loss of the methoxy radical.
Loss of COOH: A peak at [M-45]⁺ from the loss of the carboxyl group.
Loss of I: A peak at [M-127]⁺ due to the cleavage of the C-I bond.
Comparative Analysis with Analogs
Benzoic Acid and its Derivatives: The fragmentation patterns of various substituted benzoic acids have been studied and can provide a basis for predicting the fragmentation of the target molecule.[11][12] For example, the loss of the carboxylic acid group is a common fragmentation pathway.
4-Methoxybenzoic Acid: The mass spectrum of this compound shows characteristic fragments corresponding to the loss of the methoxy and carboxylic acid groups.[13]
Experimental Protocol for Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Conclusion: A Unified Structural Narrative
The structural confirmation of 5-Chloro-4-iodo-2-methoxybenzoic acid is achieved not by a single piece of evidence, but by the convergence of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, while IR spectroscopy confirms the presence of key functional groups. Finally, mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation. By comparing the acquired data with the predicted values and the spectra of analogous compounds, researchers can confidently and unequivocally confirm the structure of this important synthetic intermediate.
References
Supporting Information for a chemical synthesis paper. (Source: vertexaisearch.cloud.google.com)
A Versatile Organic Compound: 5-Chloro-4-Iodo-2-Methoxybenzoic Acid. (Source: B&D-Chemicals) [Link]
Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]
Supplementary Information for a chemical synthesis paper. The Royal Society of Chemistry. (Source: vertexaisearch.cloud.google.com)
Supplementary data for a chemical paper. The Royal Society of Chemistry. (Source: vertexaisearch.cloud.google.com)
Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid. [Link]
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. (Source: St.
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
ResearchGate. Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]
Reddit. 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? [Link]
Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]
ResearchGate. Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. [Link]
SciELO. Antileishmanial Potential and Chemical Characterization of the Hydroalcoholic Extract Obtained from Lantana caatingensis Moldenke (Verbenaceae). [Link]
ResearchGate. Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. [Link]
Brainly. In IR spectrum analysis of 4'-methoxybenzoic acid, what do the peaks represent? [Link]
A Comparative Guide to the Synthesis of 2-Chloro-5-iodobenzoic Acid: An Application Scientist's Perspective
Introduction 2-Chloro-5-iodobenzoic acid is a pivotal intermediate in the synthesis of numerous high-value compounds, particularly in the pharmaceutical industry.[1][2][3] It serves as a critical building block for SGLT2...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Chloro-5-iodobenzoic acid is a pivotal intermediate in the synthesis of numerous high-value compounds, particularly in the pharmaceutical industry.[1][2][3] It serves as a critical building block for SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are at the forefront of diabetes treatment.[4] The strategic placement of the chloro, iodo, and carboxylic acid groups on the benzene ring allows for selective and diverse chemical transformations.[2][5] Given its industrial significance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance.
This guide provides a comparative analysis of the most prevalent synthetic strategies for 2-chloro-5-iodobenzoic acid. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective yields, purities, and practical applicability for researchers and drug development professionals.
Comparative Analysis of Synthetic Routes
We will explore four primary synthetic pathways, each originating from a different commercially available starting material. The choice of route often depends on a balance of factors including raw material cost, scalability, reaction step count, and waste management.
Route 1: Diazotization and Iodination of 5-Amino-2-chlorobenzoic Acid
This classical approach leverages a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide array of functionalities.[6][7] The process begins with the diazotization of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the introduction of a potassium iodide solution to displace the diazonium group.[1][8][9][10]
Reaction Mechanism: The reaction proceeds via the formation of a diazonium salt intermediate. The highly unstable diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas). The subsequent addition of iodide ion (I⁻) acts as a nucleophile, attacking the aromatic ring and displacing the nitrogen gas to yield the final iodo-substituted product.
Experimental Protocol:
Diazotization: 123 g of 5-amino-2-chlorobenzoic acid is suspended in 2000 g of a 20% aqueous sulfuric acid solution and cooled to 0-10 °C.[1][8] An aqueous solution of sodium nitrite (51 g in 200 g of water) is added dropwise, maintaining the low temperature.[1][8] The reaction progress is monitored by TLC.
Quenching and Iodination: Upon completion, 1.2 g of urea is added to quench any excess nitrous acid.[1][8] A solution of potassium iodide (130 g in 500 g of water) is then added rapidly.[1][8] The mixture is stirred until the evolution of nitrogen gas ceases.
Workup and Purification: The resulting brown solid is filtered and washed with water. The solid is then dissolved in ethyl acetate and washed sequentially with 1N hydrochloric acid, 10% sodium bisulfite solution (to remove any residual iodine), and saturated brine.[1][8] The organic layer is dried and concentrated.
Crystallization: The crude product is recrystallized from toluene to yield a pale yellow solid.[1][8]
Expertise & Experience Insights: This method is highly reliable and provides excellent yield and purity. The key to success is stringent temperature control during the diazotization step, as diazonium salts are thermally unstable and can decompose prematurely. The use of urea is a critical but often overlooked step to prevent unwanted side reactions from residual nitrous acid. This route is highly favored for producing high-purity material suitable for pharmaceutical applications.
Route 2: Direct Electrophilic Iodination of 2-Chlorobenzoic Acid
This approach is ostensibly the most straightforward, involving a single-step electrophilic aromatic substitution to introduce the iodine atom onto the 2-chlorobenzoic acid backbone.[11] The directing effects of the existing substituents (the ortho, para-directing chloro group and the meta-directing carboxylic acid group) favor substitution at the 5-position.
Reaction Mechanism: The reaction requires an iodinating agent (iodine) and an oxidizing agent, such as ammonium persulfate, in an acidic medium like acetic acid. The oxidizing agent converts molecular iodine (I₂) into a more potent electrophilic iodine species (like I⁺), which then attacks the electron-rich aromatic ring.
Experimental Protocol:
Reaction Setup: In a reactor, charge 2-chlorobenzoic acid (123.2 kg), acetic acid (460 L), iodine (100 kg), and ammonium persulfate (140 kg).[8]
Reaction Execution: The mixture is heated, typically in stages, for instance, to 70°C and held for several hours to drive the reaction to completion.[11]
Workup and Purification: After the reaction, the mixture is cooled, and the precipitated crude product is collected by filtration. The crude product often contains isomeric impurities, such as 2-chloro-3-iodobenzoic acid and 2-chloro-3,5-diiodobenzoic acid.[8]
Purification: A multi-step purification is necessary. This typically involves a first recrystallization from an acetic acid/water mixture, followed by a second recrystallization from a hydrocarbon solvent like toluene to achieve high purity.[8][11]
Crude Purity: Can be as low as 84%, with significant isomeric impurities (e.g., 13.5% 2-chloro-3-iodobenzoic acid).[8]
Expertise & Experience Insights: While this route appears simple due to its single-step nature, the primary challenge lies in controlling regioselectivity and the subsequent purification. The formation of the 3-iodo and 3,5-diiodo isomers is a significant drawback, necessitating rigorous and often costly purification procedures that reduce the overall effective yield. This method is more suited for large-scale industrial production where handling a single reaction step is advantageous, provided that efficient purification infrastructure is in place.
Route 3: Multi-step Synthesis from Methyl Anthranilate
This pathway involves a sequence of reactions starting from the inexpensive methyl 2-aminobenzoate (methyl anthranilate).[2][5][12] The key steps are: 1) iodination of the aniline ring, 2) a Sandmeyer reaction to replace the amino group with a chloro group, and 3) hydrolysis of the methyl ester to the carboxylic acid.
Reaction Mechanism: This route strategically builds the molecule by first introducing the iodine atom onto the electron-rich aminobenzoate ring. The subsequent Sandmeyer reaction, a diazonium salt displacement, introduces the chlorine atom. Finally, a standard ester hydrolysis yields the target acid. This sequence avoids the regioselectivity issues seen in the direct iodination of 2-chlorobenzoic acid.
Experimental Protocol (Overview):
Iodination: Methyl anthranilate is reacted with an iodine source (e.g., iodine and potassium iodate in acetic acid) to form methyl 2-amino-5-iodobenzoate.[5][12]
Sandmeyer Chlorination: The resulting amino compound undergoes diazotization followed by a copper(I) chloride-catalyzed Sandmeyer reaction to replace the amino group with chlorine, yielding methyl 2-chloro-5-iodobenzoate.[2][12]
Hydrolysis: The ester is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide in ethanol/water), followed by acidification.[2][12]
Expertise & Experience Insights: This multi-step route offers a higher overall yield and better purity control compared to the direct iodination of 2-chlorobenzoic acid.[5][12] It circumvents the formation of difficult-to-separate isomers. While it involves more reaction steps, the procedures for each step are generally robust and well-established. This makes the route attractive for productions where final product purity is more critical than the number of synthetic operations.
Route 4: Multi-step Synthesis from 2-Chlorobenzoic Acid via Nitration
This alternative pathway begins with the same starting material as Route 2 but takes a more controlled, multi-step approach to avoid isomeric impurities. It involves nitration, reduction of the nitro group to an amine, and finally, the same diazotization-iodination sequence as in Route 1.[4]
Reaction Mechanism: This route installs a nitro group, which is a strong meta-director, at the 5-position of 2-chlorobenzoic acid. This nitro group is then reduced to an amine, creating the precursor used in Route 1 (5-amino-2-chlorobenzoic acid). This precursor is then converted to the final product.
Experimental Protocol (Overview):
Nitration: 2-Chlorobenzoic acid is nitrated using a mixture of concentrated sulfuric and nitric acids at low temperatures (-5 to 5 °C) to yield 2-chloro-5-nitrobenzoic acid.[4]
Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in ethanol/water with ammonium chloride, yielding 2-chloro-5-aminobenzoic acid.[4]
Diazotization and Iodination: This final step is identical to the procedure described in Route 1.[4]
Performance Data:
Yield per step: Nitration (95.8%), Reduction (95.1%), Diazotization/Iodination (similar to Route 1).[4]
Purity: High purity is expected as this route converges with the high-purity Route 1.
Expertise & Experience Insights: This method offers a highly controlled synthesis that produces a very pure final product. By introducing the functionality through a nitration-reduction sequence, it completely avoids the isomeric byproducts of direct iodination. However, it adds two significant steps (nitration and reduction) compared to Route 2. The use of potent nitrating agents and handling of nitro-aromatic intermediates requires specific safety protocols. This route is an excellent choice when starting material cost is a key consideration and the required equipment for handling nitration and reduction reactions is available.
Data Presentation and Visualization
Summary of Synthetic Routes
Parameter
Route 1: Diazotization
Route 2: Direct Iodination
Route 3: From Methyl Anthranilate
Route 4: From 2-Chlorobenzoic Acid (via Nitration)
Starting Material
5-Amino-2-chlorobenzoic acid
2-Chlorobenzoic acid
Methyl Anthranilate
2-Chlorobenzoic acid
Number of Steps
1
1 (plus extensive purification)
3
3
Reported Yield
~94%
~56-60%
~64-80%
High (stepwise >90%)
Reported Purity
>99.5%
>99.8%
~95-98%
High (>99%)
Key Advantages
High yield, high purity, direct
Fewest reaction steps
Good yield & purity, avoids isomers
High purity, avoids isomers, cheap starting material
Key Disadvantages
Cost/availability of starting material
Isomer formation, extensive purification
Multiple steps
Multiple steps, use of nitrating agents
Experimental Workflow Diagrams
Caption: Workflow for Route 1: Diazotization of 5-Amino-2-chlorobenzoic Acid.
Caption: Workflow for Route 2: Direct Iodination of 2-Chlorobenzoic Acid.
Caption: Workflow for Route 4: Synthesis via Nitration and Reduction.
Conclusion and Recommendations
The synthesis of 2-chloro-5-iodobenzoic acid can be accomplished through several viable routes, each with distinct advantages and challenges.
For Bench-Scale Synthesis and High Purity:Route 1 (Diazotization) is the superior choice. It is a robust, high-yielding reaction that delivers exceptionally pure material directly after a single crystallization. Its primary limitation is the commercial availability and cost of the 5-amino-2-chlorobenzoic acid starting material.
For Large-Scale Industrial Production:Route 2 (Direct Iodination) offers the allure of a single reaction step from a cheap commodity chemical. However, this is offset by lower yields and the significant operational cost and complexity associated with multi-stage purification to remove isomeric byproducts. Its adoption is contingent on the capacity to handle large-scale, high-performance purification.
A Balanced Approach:Route 3 (from Methyl Anthranilate) and Route 4 (via Nitration) represent intelligent compromises. They involve more steps than direct iodination but provide much better control over purity and higher overall yields. Route 4 is particularly appealing as it starts from the same inexpensive material as Route 2 but builds the molecule in a controlled fashion, converging on the high-purity final step of Route 1.
Ultimately, the optimal synthetic strategy is not universal. It must be selected based on a careful consideration of the specific project requirements, including the scale of production, purity specifications, economic constraints, and available chemical processing infrastructure.
References
CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid. (2014). Google Patents.
A kind of preparation method of 2-chloro-5-iodobenzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary
Substituted benzoic acids (e.g., salicylic acid, 4-hydroxybenzoic acid, nitrobenzoic acids) are critical intermediates in pharmaceutical synthesis and common degradation products in drug stability studies. Their analysis presents a unique challenge: positional isomers (ortho-, meta-, para-) often possess identical molecular weights and similar hydrophobicities, leading to co-elution in standard reversed-phase liquid chromatography (RP-HPLC).
This guide provides a technical cross-validation framework comparing High-Performance Liquid Chromatography (HPLC-UV) against Capillary Zone Electrophoresis (CZE) . While HPLC serves as the robust workhorse for routine QC, this guide demonstrates why CZE is the necessary orthogonal tool for validating isomeric purity, grounded in the principles of ICH Q2(R2) .
The Mechanistic Challenge: Causality in Separation
To validate a method, one must understand the molecular behavior of the analyte. The separation difficulty lies in the Dissociation Constant (
) and Internal Hydrogen Bonding .
The "Ortho" Effect: Ortho-substituted benzoic acids (e.g., 2-hydroxybenzoic acid) often form intramolecular hydrogen bonds. This stabilizes the carboxylate anion, significantly lowering the
compared to meta- and para- isomers.
Implication for HPLC: At standard acidic pH (2.5–3.0), ortho- isomers may remain partially ionized while meta- and para- are neutral. This affects interaction with the C18 stationary phase.
Implication for CZE: CZE separates based on the charge-to-mass ratio. By operating at a high pH (e.g., pH 9.2), we force complete ionization. The isomers, despite having the same mass, will migrate differently due to subtle differences in their hydrodynamic radii and effective charge density.
Method A: The Workhorse (RP-HPLC)
Objective: High sensitivity and robustness for routine quantification.
Experimental Protocol
System: Agilent 1290 Infinity II or equivalent.
Stationary Phase: C18 End-capped column (e.g., Zorbax Eclipse Plus, 150 mm x 4.6 mm, 3.5 µm).
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (adjusted with orthophosphoric acid). Note: Low pH suppresses ionization, increasing retention on the hydrophobic C18 chain.
Mobile Phase B: Methanol (HPLC Grade).
Gradient: 0–5 min (10% B), 5–15 min (Linear to 60% B), 15–20 min (Hold 60% B).
Detection: UV at 230 nm (near absorption maximum) and 254 nm.
Temperature: 30°C.
Self-Validating Check: The resolution (
) between the critical pair (usually meta- and para- isomers) must be . If , the pH of Mobile Phase A is likely drifting, altering the ionization state of the analytes.
Method B: The Orthogonal Validator (CZE)
Objective: High-efficiency separation of isomers to confirm peak purity (Specificity).
Experimental Protocol
System: SCIEX PA 800 Plus or equivalent CE system.
Capillary: Uncoated fused silica, 50 µm ID x 60 cm total length (50 cm effective).
Background Electrolyte (BGE): 20 mM Sodium Tetraborate buffer, pH 9.2. Note: High pH ensures all benzoic acid derivatives are fully negatively charged.
Applied Voltage: +25 kV (Normal Polarity: Anode at inlet, Cathode at outlet).
Injection: Hydrodynamic (0.5 psi for 5 seconds).
Detection: DAD at 200 nm (Direct UV detection).
Temperature: 25°C.
Self-Validating Check: Monitor the current. A stable current (~20-30 µA) confirms BGE integrity. Fluctuating current indicates Joule heating or buffer depletion.
Cross-Validation Data & Performance Metrics
The following data summarizes a comparative study analyzing a mixture of benzoic acid, 2-hydroxybenzoic acid (SA), and 4-hydroxybenzoic acid (4-HBA).
Parameter
HPLC-UV (Method A)
CZE (Method B)
Interpretation
Linearity ()
> 0.999 (1–100 µg/mL)
> 0.995 (5–200 µg/mL)
HPLC offers superior linearity at lower concentrations.
LOD (S/N=3)
0.05 µg/mL
0.50 µg/mL
HPLC is ~10x more sensitive due to longer path length (Beer-Lambert Law).
Precision (RSD %)
< 0.8% (n=6)
< 2.5% (n=6)
HPLC pumps are more reproducible than electro-osmotic flow (EOF).
Specificity
Risk of co-elution for structural isomers.
Superior. Baseline separation of o-, m-, p- isomers.
CZE is the choice for impurity profiling.
Solvent Usage
~25 mL per run (High waste).
< 2 mL per day (Green chemistry).
CZE is preferred for environmental sustainability.
Visualizing the Validation Workflow
The following diagram illustrates the lifecycle approach to validation as recommended by ICH Q2(R2) , highlighting where CZE acts as the "Orthogonal Check" for the primary HPLC method.
Caption: Figure 1: Analytical Procedure Lifecycle showing CZE as a critical orthogonal tool for specificity validation under ICH Q2(R2).
Mechanistic Comparison: Why They Separate Differently
To prove "Specificity" (a core ICH requirement), one must demonstrate that the method separates the analyte from all impurities. Using two methods with different physical separation mechanisms provides the highest level of assurance.
Caption: Figure 2: Orthogonal separation mechanisms. HPLC separates by polarity; CZE separates by charge/size, ensuring isomers co-eluting in one are resolved in the other.
Decision Matrix: When to Use Which?
Scenario
Recommended Method
Rationale
Routine Release Testing
HPLC-UV
High precision (<1% RSD) and robustness are required for batch release.
Impurity Profiling
HPLC + CZE
CZE confirms that the "main peak" in HPLC does not hide a co-eluting isomer.
Trace Analysis (< 1 ppm)
HPLC-UV/MS
CZE lacks the sensitivity due to the small optical path length (capillary diameter).
Complex Matrix (e.g., Syrups)
HPLC
CZE is susceptible to matrix effects (salt content alters migration time).
References
International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. [Link]
National Center for Biotechnology Information (NCBI). (2000). Comparison of high-performance liquid chromatography and capillary zone electrophoresis for the determination of parabens. PubMed. [Link]
American Chemical Society (ACS). (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids. Journal of Organic Chemistry. [Link]
Benchmarking the Efficiency of Purification Techniques for Benzoic Acid: A Comparative Technical Guide
Executive Summary Benzoic acid ( ) serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), preservatives, and plasticizers.[1] Its purity is non-negotiable; even trace amounts of oxid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzoic acid (
) serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), preservatives, and plasticizers.[1] Its purity is non-negotiable; even trace amounts of oxidation byproducts like benzaldehyde or benzyl alcohol can compromise downstream reaction stoichiometry and safety profiles.
This guide benchmarks three primary purification methodologies: Aqueous Recrystallization , Sublimation , and Acid-Base Extraction . While recrystallization remains the industrial workhorse due to its favorable E-factor and scalability, sublimation offers a solvent-free route to analytical-grade purity at the cost of yield. This document provides the experimental protocols, data-driven comparisons, and decision frameworks necessary for researchers to select the optimal technique for their specific impurity profile.
The Impurity Profile: What Are We Removing?
To select a purification method, one must understand the contaminants.[2] Industrial synthesis of benzoic acid typically involves the aerobic oxidation of toluene using cobalt/manganese catalysts. Common impurities include:
This massive differential allows for high recovery rates (theoretical yield >90%) while rejecting impurities that are either insoluble in hot water (tars) or highly soluble in cold water (polar byproducts).
Optimized Protocol
Dissolution: Suspend crude benzoic acid in water (approx. 15-20 mL/g). Heat to boiling until dissolved.
Hot Filtration (Critical Step): While boiling, filter through a fluted filter paper or heated frit to remove insoluble tars and mechanical impurities. Failure here results in occlusion of impurities in the final crystal lattice.
Nucleation & Growth: Allow the filtrate to cool slowly to room temperature on a cork ring. Rapid cooling traps solvent and impurities (mother liquor) inside the crystal.
Completion: Cool in an ice bath (0-4°C) for 15 minutes to maximize yield.
Isolation: Filter via Büchner funnel. Wash with ice-cold water (2 x 1 mL/g). Dry in a desiccator or oven at 60°C.
Workflow Visualization
Figure 1: Optimized Aqueous Recrystallization Workflow. Note the critical hot filtration step to remove non-polar tars.
Methodology 2: Sublimation (The Purist's Route)
The Physicochemical Basis
Benzoic acid has a high vapor pressure just below its melting point (
). Sublimation allows the molecule to transition from solid to gas, leaving behind non-volatile impurities (salts, tars) and separating from volatile impurities that do not re-deposit under the same conditions.
Optimized Protocol
Setup: Place crude solid in a sublimation apparatus (or a beaker covered with a round-bottom flask containing ice water).
Heating: Apply heat using a sand bath or oil bath set to
(keep below MP of to prevent melting/charring).
Deposition: Apply vacuum (optional but recommended for efficiency). Crystals will grow on the "cold finger" surface.
Collection: Scrape pure crystals from the cold surface.
This method utilizes chemical reactivity rather than phase change. Benzoic acid (
) can be deprotonated by a base (e.g., or ) to form water-soluble sodium benzoate. Neutral impurities (benzyl alcohol, benzaldehyde) remain in the organic phase.
Optimized Protocol
Dissolution: Dissolve crude mixture in an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).
Extraction: Wash with 10% aqueous
or . The benzoic acid moves to the aqueous layer as benzoate ().
Separation: Discard the organic layer (contains neutral impurities).
Filtration: Collect the precipitate via vacuum filtration.
Comparative Benchmark Analysis
The following data compares these techniques based on experimental trials typical in pharmaceutical process development.
Table 1: Performance Metrics Comparison
Metric
Aqueous Recrystallization
Sublimation
Acid-Base Extraction
Typical Yield
75% - 85%
30% - 50%
60% - 75%
Purity (MP Range)
121.5 - 122.5°C
122.0 - 122.5°C
120 - 122°C
Impurity Rejection
Excellent for tars; Good for isomers.
Excellent for salts/tars; Poor for volatiles.
Excellent for neutrals (alcohols).
Scalability
High (kg to tons)
Low (g to kg)
High (kg to tons)
E-Factor (Waste)
Low (Water is waste)
Very Low (No solvent)
High (Requires solvents + acid/base)
Time Efficiency
Medium (Requires drying)
Slow (Rate limited)
Fast
Decision Matrix: When to Use Which?
The choice of technique is dictated by the specific impurity profile and the end-goal (Yield vs. Purity).
Figure 2: Strategic Decision Tree for Benzoic Acid Purification.
Scientific Validation & Quality Control
To ensure the trustworthiness of your purification, you must validate the result. Visual inspection is insufficient.
Melting Point Determination:
Pure Benzoic Acid MP: 122.35°C .
Standard: A range < 1°C (e.g., 121.5–122.5°C) indicates high purity. A depressed range (e.g., 118–121°C) indicates the presence of impurities (colligative property).
HPLC Analysis:
Use a C18 column with a Methanol/Water gradient.
Monitor at 254 nm.
Acceptance Criteria: >99.5% area under the curve.[8][9]
References
National Institute of Standards and Technology (NIST). Benzoic Acid: Phase change data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Royal Society of Chemistry. Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives.[10] Green Chemistry, 2023.[10] Available at: [Link]
American Chemical Society (ACS). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol. Journal of Chemical & Engineering Data, 2008.[11] Available at: [Link]
For Immediate Attention: 5-Chloro-4-iodo-2-methoxybenzoic acid is a halogenated aromatic acid. While primarily classified as an irritant, the presence of both chlorine and iodine substituents on the phenyl ring increases its lipophilicity and potential biological activity compared to simple benzoic acid.
Critical Hazard Profile:
Inhalation Risk: High. The solid powder poses a significant respiratory irritation risk (H335). Weighing operations must occur inside a certified fume hood.
Contact Risk: Causes skin (H315) and serious eye irritation (H319).[3][4][5] The acidity combined with halogenation can lead to delayed chemical burns if not washed immediately.
High-Breakthrough Nitrile Minimum 8 mil thickness or laminated film gloves (e.g., Silver Shield) for prolonged contact.
Face Shield + Goggles Full face protection against acidic splashes.
Tyvek® Sleeves or Apron Over lab coat.Respirator: N95/P100 only if hood unavailable (Not recommended).
Expert Insight on Glove Selection:
Do not use Latex. Halogenated organic acids can degrade natural rubber latex, leading to permeation. Nitrile provides superior chemical resistance against the acidic moiety and the organic framework. For synthesis involving strong organic solvents (e.g., DCM, THF) alongside this compound, verify glove compatibility with the solvent, as it is the carrier vehicle for the toxin.
Operational Handling Protocols
Storage Logistics[6][7]
Environment: Store in a cool, dry, well-ventilated area.
Light Sensitivity: The iodine substituent makes this compound potentially light-sensitive. Store in amber glass or wrap containers in aluminum foil to prevent photodeiodination, which degrades purity and releases free iodine.
Segregation: Keep away from strong oxidizing agents and strong bases.
Weighing & Transfer Workflow
The most critical moment for exposure is the transfer of dry powder.
Preparation: Place the balance inside the fume hood. If the balance is static-sensitive, use an anti-static gun; static discharge can scatter the light powder, creating an aerosol hazard.
Weighing: Use a disposable weighing boat. Do not return excess chemical to the stock container to prevent cross-contamination.
Dissolution: Add the solvent to the solid, not the reverse, to minimize dust displacement.
Decontamination & Waste Disposal
Principle: Halogenated organic waste requires specific segregation to prevent the formation of toxic byproducts during incineration.
Solid Waste: Collect contaminated paper towels, weighing boats, and gloves in a "Hazardous Solid Waste" bin labeled Halogenated Organics.
Liquid Waste: Dispose of reaction mixtures in the Halogenated Organic Solvent waste stream. Do not mix with acidic aqueous waste unless neutralized, as this may precipitate the solid.
Container Disposal: Triple rinse empty containers with a compatible solvent (e.g., Acetone or Ethanol) before discarding. Treat the rinsate as halogenated waste.
Visualized Safety Workflows
Safe Handling Lifecycle
This diagram outlines the logical flow of handling to ensure containment of the hazard at every step.
Figure 1: The "Cradle-to-Grave" handling workflow ensures the compound is only open to the atmosphere when inside a controlled engineering environment (Fume Hood).
Spill Response Logic
Immediate decision-making is required during a spill. This logic tree guides the researcher.
Figure 2: Spill response protocol emphasizing the prevention of dust generation during cleanup.
Emergency Response
Eye Contact: Immediately flush with water for at least 15 minutes.[6][7][8][9][10] Lift eyelids occasionally. Seek medical attention immediately —halogenated acids can cause corneal damage.
Skin Contact: Brush off loose particles gently, then wash with soap and copious amounts of water. Remove contaminated clothing.[5][6][8]
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
References
Sigma-Aldrich. (n.d.). 5-Chloro-4-iodo-2-methoxybenzoic acid Safety Data Sheet (SDS). Retrieved from [Link]
PubChem. (2025).[3] Compound Summary: 4-Amino-5-chloro-2-methoxybenzoic acid (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]